1,2-Difluoro-4-methoxycyclohexene

Description

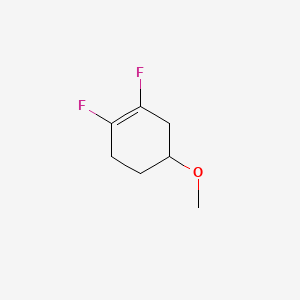

1,2-Difluoro-4-methoxycyclohexene is a fluorinated cyclohexene derivative characterized by a six-membered cyclohexene ring with two fluorine atoms at the 1- and 2-positions and a methoxy (-OCH₃) group at the 4-position. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the electron-donating nature of the methoxy group, creating unique stereoelectronic properties.

The compound is typically synthesized via selective fluorination and alkoxylation reactions. For example, fluorine atoms can be introduced using diethylaminosulfur trifluoride (DAST), while the methoxy group is incorporated via nucleophilic substitution or oxidative methods. Its molecular weight is approximately 178.15 g/mol, with a dipole moment enhanced by the polar fluorine and methoxy substituents.

Properties

CAS No. |

134645-64-0 |

|---|---|

Molecular Formula |

C7H10F2O |

Molecular Weight |

148.153 |

IUPAC Name |

1,2-difluoro-4-methoxycyclohexene |

InChI |

InChI=1S/C7H10F2O/c1-10-5-2-3-6(8)7(9)4-5/h5H,2-4H2,1H3 |

InChI Key |

RAZOQXGUZMSLDE-UHFFFAOYSA-N |

SMILES |

COC1CCC(=C(C1)F)F |

Synonyms |

Cyclohexene, 1,2-difluoro-4-methoxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

1,2-Difluoro-4-methylcyclohexane

- Structure : Differs by replacing the methoxy group with a methyl (-CH₃) group .

- Properties :

- Lower molecular weight (164.18 g/mol vs. 178.15 g/mol) due to the absence of oxygen.

- Reduced polarity: Methyl is weakly electron-donating via induction, whereas methoxy donates electrons through resonance.

- Higher hydrophobicity: The methyl group decreases solubility in polar solvents compared to the methoxy analog.

- Reactivity : The absence of a methoxy group reduces susceptibility to nucleophilic attack at the 4-position.

1,2-Difluoro-4-ethoxycyclohexene

- Structure : Ethoxy (-OCH₂CH₃) replaces methoxy.

- Properties :

- Increased steric bulk from the ethyl chain lowers conformational flexibility.

- Boiling point is higher (~200°C estimated) due to stronger van der Waals forces compared to the methoxy analog (~180°C).

- Applications : Ethoxy derivatives are less common in drug design due to metabolic stability concerns.

1,3-Difluoro-4-methoxycyclohexene

- Structure : Fluorine atoms at 1- and 3-positions (meta instead of adjacent).

- Properties :

- Reduced dipole moment due to symmetrical fluorine placement.

- Altered regioselectivity in Diels-Alder reactions compared to the 1,2-difluoro isomer.

Physicochemical Data Table

Research Findings and Trends

- Conformational Analysis : Computational studies suggest the methoxy group in this compound adopts an equatorial position to minimize steric clash with adjacent fluorines, stabilizing the chair conformation.

- Catalytic Applications : Fluorinated cyclohexenes are explored as ligands in asymmetric catalysis, with methoxy variants showing higher enantioselectivity than methyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.